1-(Piperidin-1-ylmethyl)piperidin-2-one
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Overview
Description
1-(Piperidin-1-ylmethyl)piperidin-2-one is a compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their importance in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-ylmethyl)piperidin-2-one typically involves the reaction of piperidine with formaldehyde and a secondary amine under controlled conditions. The process can be summarized as follows:
Cyclization Reaction: Piperidine reacts with formaldehyde to form a piperidinylmethyl intermediate.
Amination: The intermediate undergoes amination with a secondary amine to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and cyclization techniques to ensure high yield and purity. The use of metal catalysts such as palladium or nickel is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-1-ylmethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, base catalysts.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidines.
Scientific Research Applications
1-(Piperidin-1-ylmethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-ylmethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and influencing neuronal activity. This interaction is mediated through the piperidine ring, which plays a crucial role in the compound’s bioactivity .
Comparison with Similar Compounds
Piperidin-2-one: Shares a similar piperidine ring structure but lacks the piperidinylmethyl group.
1-(Piperidin-3-ylmethyl)pyrrolidin-2-one: Contains a pyrrolidine ring in addition to the piperidine ring.
1-(2-Furylmethyl)piperidin-4-one: Features a furan ring attached to the piperidine ring.
Uniqueness: 1-(Piperidin-1-ylmethyl)piperidin-2-one is unique due to its dual piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in organic synthesis and drug development .
Properties
IUPAC Name |
1-(piperidin-1-ylmethyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11-6-2-5-9-13(11)10-12-7-3-1-4-8-12/h1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNPGDNFOAYHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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